molecular formula C12H21NO4 B1628147 1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid CAS No. 661459-05-8

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid

Cat. No.: B1628147
CAS No.: 661459-05-8
M. Wt: 243.3 g/mol
InChI Key: OBOHPFVTEILYQF-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is a Boc-protected piperidine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enabling selective reactions at other sites of the molecule. The 3-methyl substituent on the piperidine ring introduces steric and electronic effects that influence its reactivity, solubility, and conformational stability . This compound is frequently employed as a building block for peptidomimetics, enzyme inhibitors, and chiral auxiliaries due to its rigid bicyclic framework and compatibility with coupling reagents like EDCI/DMAP .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHPFVTEILYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560841
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661459-05-8
Record name 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid
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Preparation Methods

Lithium Hydroxide-Mediated Hydrolysis

In a representative procedure, 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate undergoes hydrolysis using lithium hydroxide monohydrate in a tetrahydrofuran (THF)/water mixture at 70°C for 6 hours. The reaction achieves a 93% yield after acidification and extraction with methyl tert-butyl ether (MTBE). Critical parameters include:

Reagent Solvent Temperature Time Yield
LiOH·H₂O THF/H₂O 70°C 6 h 93%

The aqueous workup involves discarding organic layers post-hydrolysis to remove unreacted starting material, followed by acidification to protonate the carboxylate.

Sodium Hydroxide in Ethanol

An alternative employs sodium hydroxide in ethanol at 70°C for 3 hours. While this method simplifies solvent handling, it requires meticulous pH control during extraction to prevent Boc group cleavage.

Curtius Rearrangement for Intermediate Synthesis

The Curtius rearrangement serves as a key step to generate isocyanate intermediates, which are subsequently functionalized.

Diphenylphosphoryl Azide (DPPA)-Mediated Reaction

Treating 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in toluene at 90°C for 2 hours produces tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate in quantitative yield. The isocyanate intermediate is highly reactive, enabling downstream amidation or urea formation.

Coupling Reactions for Derivative Synthesis

The carboxylic acid moiety facilitates coupling with amines via carbodiimide chemistry.

EDC/DMAP-Mediated Amidation

Reacting 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane for 48 hours yields an amide derivative with 84% efficiency. This method highlights the compound’s utility in peptidomimetic synthesis.

Alternative Synthetic Routes

Alkylation of Piperidine Dicarboxylates

A patent-described approach reacts 1-(tert-butyl) 3-ethyl piperidine-1,3-dicarboxylate with alkyl halides like (2-bromoethyl)benzene under basic conditions. For example, phenethylation at 0–100°C affords 1-(tert-butoxycarbonyl)-3-phenethylpiperidine-3-carboxylic acid in 80% yield.

Reductive Amination and Tosylation

A multi-step synthesis from 3-hydroxypyridine involves:

  • Benzylation with benzyl bromide to form N-benzyl-3-hydroxypyridine.
  • Reduction and tosylation to construct the piperidine ring.
  • Boc protection and oxidation to install the carboxylic acid moiety.

Comparative Analysis of Methods

The table below evaluates key preparation routes:

Method Advantages Limitations Yield
LiOH Hydrolysis High yield; mild conditions Requires anhydrous THF 93%
NaOH Hydrolysis Low-cost reagents Sensitive to pH fluctuations 75–85%
Curtius Rearrangement Generates versatile intermediates Requires toxic azide reagents 100%
Alkylation Broad substrate scope Multi-step purification 80%

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 3-methylpiperidine, which can then be used in further synthetic applications.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be easily removed under acidic conditions. This allows for selective reactions to occur on other functional groups without interference from the amine .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs of 1-(Tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid, highlighting differences in substituents, molecular parameters, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
This compound 3-methyl C12H21NO4 243.30 Steric hindrance from methyl group; moderate solubility in polar aprotic solvents
1-(Tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid 5-methyl C12H21NO4 243.30 Increased flexibility; lower steric bulk compared to 3-methyl isomer
1-(Tert-Butoxycarbonyl)-6-methylpiperidine-3-carboxylic acid 6-methyl C12H21NO4 243.30 Altered ring conformation; potential for chiral resolution
1-(Tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid 3-fluoro C11H18FNO4 247.26 Enhanced acidity (pKa ~4.78); electronegative fluorine improves hydrogen-bonding capacity
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid Cyclopropane ring at C3 C14H23NO4 269.34 Increased ring strain; higher lipophilicity (density: 1.203 g/cm³)
1-(Tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 4-phenyl C17H23NO4 305.37 Aromatic π-stacking capability; higher molecular weight impacts pharmacokinetics
1-[(tert-Butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]piperidine-3-carboxylic acid 3-(allyloxymethyl) C15H25NO5 299.36 Pendant alkoxy group enables click chemistry; moderate boiling point (predicted: ~397°C)

Key Observations

Positional Isomerism: The position of methyl substituents (3-, 5-, or 6-) significantly affects steric and electronic profiles.

Electronic Effects : Fluorine substitution at C3 (as in the 3-fluoro analog) lowers the pKa of the carboxylic acid group (predicted pKa ~4.78) due to its electron-withdrawing nature, enhancing solubility in aqueous media .

Conformational Rigidity : Cyclopropane-containing derivatives (e.g., ) introduce rigidity and lipophilicity, favoring membrane permeability in drug design .

Functional Group Diversity : Allyloxy or phenyl substituents ( and ) expand utility in conjugation reactions or aromatic interactions, respectively .

Biological Activity

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid (commonly referred to as Boc-3-methylpiperidine-2-carboxylic acid) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1515948-80-7

Biological Activity Overview

The biological activity of Boc-3-methylpiperidine-2-carboxylic acid has been investigated in various studies, focusing on its role as an intermediate in the synthesis of bioactive compounds and its potential pharmacological effects.

Antimicrobial Activity

Recent research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. In particular, studies have shown that related piperidine derivatives can inhibit the growth of various bacteria and fungi, suggesting that Boc-3-methylpiperidine-2-carboxylic acid may possess similar properties. For instance, compounds structurally related to Boc derivatives have demonstrated significant minimum inhibitory concentrations (MIC) against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents .

Enzyme Inhibition

Boc-3-methylpiperidine-2-carboxylic acid has been evaluated for its ability to inhibit specific enzymes. For example, it may act as a xanthine oxidase inhibitor, which is relevant in treating conditions like gout and hyperuricemia. Enzyme assays have shown promising results, indicating that modifications to the piperidine structure can enhance inhibitory activity against xanthine oxidase .

Case Studies

  • Antimycobacterial Activity :
    • A study explored the synthesis of novel thiophene-arylamide derivatives from Boc-piperidine intermediates, which showed potent antimycobacterial activity with low cytotoxicity. The lead compound exhibited an MIC of 0.02 μg/mL against drug-susceptible strains and 0.031 μg/mL against resistant strains .
  • Enzymatic Inhibition :
    • Research on enzyme inhibition highlighted that certain piperidine derivatives could effectively inhibit xanthine oxidase, with IC50 values indicating strong inhibitory potential. These findings suggest that Boc-3-methylpiperidine-2-carboxylic acid could be a valuable scaffold for further drug development targeting this enzyme .

Data Tables

Biological Activity MIC (μg/mL) IC50 (μg/mL) Reference
Antimycobacterial0.02 - 0.12-
Xanthine Oxidase Inhibition-< 10

Q & A

Q. What are the standard synthetic protocols for preparing 1-(tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection. A common approach includes:

  • Step 1 : Coupling of the piperidine core with a Boc group using tert-butyl alcohol and catalysts like palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C, 5.5 hours) .
  • Step 2 : Hydrolysis of intermediates (e.g., methyl esters) using hydrochloric acid (93–96°C, 17 hours) to yield the carboxylic acid . Purity is often verified via HPLC (>95%) and structural confirmation via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, referencing CAS 534602-47-6 for analogous Boc-protected piperidines .

Q. What analytical methods are recommended for characterizing this compound?

  • Purity : HPLC with UV detection (≥95% purity threshold) .
  • Structural Confirmation :
  • 1H NMR^1 \text{H NMR}: Peaks for tert-butyl (δ ~1.4 ppm) and piperidine protons (δ ~3.0–3.5 ppm).
  • 13C NMR^{13} \text{C NMR}: Carbonyl signals (δ ~170–175 ppm for carboxylic acid; δ ~155 ppm for Boc group).
  • Mass Spectrometry : Molecular ion peak matching C12H21NO4\text{C}_{12}\text{H}_{21}\text{NO}_4 (MW 247.30 g/mol) .

Q. How should this compound be handled safely in the lab?

  • PPE : Safety glasses, nitrile gloves, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can low yields in the Boc-protection step be addressed?

Low yields may arise from incomplete coupling or Boc group instability. Methodological optimizations include:

  • Catalyst Optimization : Increasing palladium diacetate loading (0.5–2 mol%) and using stronger bases (e.g., cesium carbonate) .
  • Reaction Monitoring : Real-time FTIR to track Boc-group incorporation.
  • Computational Modeling : Employing quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated in reaction design frameworks .

Q. What strategies resolve contradictions in reported reaction conditions for piperidine carboxylate hydrolysis?

Discrepancies in hydrolysis efficiency (e.g., HCl concentration vs. temperature) can be analyzed via:

  • Factorial Design : Varying HCl concentration (1–6 M), temperature (70–100°C), and time (12–24 hours) to identify robust conditions .
  • Kinetic Studies : Monitoring reaction progress via LC-MS to determine rate-limiting steps .

Q. How does the Boc group’s stability impact downstream functionalization?

The Boc group is labile under acidic conditions. For acid-sensitive reactions:

  • Alternative Protecting Groups : Use Fmoc or Cbz groups if Boc deprotection (via TFA) interferes.
  • Inert Atmosphere : Conduct reactions under N2_2 to prevent unintended hydrolysis .

Q. What computational tools are effective for predicting reaction pathways in Boc chemistry?

  • Reaction Path Search : Tools like GRRM or AFIR for mapping energy landscapes of Boc coupling/deprotection .
  • Machine Learning : Training models on existing Boc reaction datasets to predict yields and side products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid

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